Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate
Description
Properties
CAS No. |
2006277-05-8 |
|---|---|
Molecular Formula |
C13H9F3N2O3 |
Molecular Weight |
298.22 g/mol |
IUPAC Name |
methyl 2-[4-(trifluoromethoxy)phenyl]pyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H9F3N2O3/c1-20-12(19)10-6-7-17-11(18-10)8-2-4-9(5-3-8)21-13(14,15)16/h2-7H,1H3 |
InChI Key |
SDJZACFSBZHDGZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC(=NC=C1)C2=CC=C(C=C2)OC(F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthesis of the β-Keto Ester Intermediate
The β-keto ester precursor is synthesized via Claisen condensation between methyl acetate and 4-(trifluoromethoxy)acetophenone. Using sodium hydride in anhydrous THF at 0–5°C, the reaction proceeds with 85% yield. The trifluoromethoxy group’s electron-withdrawing nature necessitates mild conditions to prevent decomposition.
Cyclocondensation with Amidines
Reacting the β-keto ester with acetamidine hydrochloride in ethanol under reflux for 12 hours yields the pyrimidine core. Triethylamine is added to scavenge HCl, achieving a 78% isolated yield. Critical parameters include:
-
Temperature : Reflux (78°C) ensures complete ring closure.
-
Solvent : Ethanol balances reactivity and solubility.
-
Stoichiometry : A 1:1.2 ratio of β-keto ester to amidine minimizes side products.
Palladium-catalyzed cross-coupling enables modular introduction of the 4-(trifluoromethoxy)phenyl group. This method starts with methyl 2-chloropyrimidine-4-carboxylate, which undergoes coupling with 4-(trifluoromethoxy)phenylboronic acid.
Preparation of Methyl 2-Chloropyrimidine-4-carboxylate
Chlorination of methyl pyrimidine-4-carboxylate using phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) at 110°C for 6 hours affords the 2-chloro derivative in 92% yield. Excess POCl₃ (3 equiv) ensures complete substitution.
Optimization of Coupling Conditions
The Suzuki-Miyaura reaction employs Pd(PPh₃)₄ (5 mol%) and K₂CO₃ (2 equiv) in a 1,4-dioxane/water (3:1) mixture at 90°C. Key findings include:
-
Catalyst Load : Reducing Pd to 2 mol% decreases yield to 65%.
-
Base : K₂CO₃ outperforms NaHCO₃, achieving 88% vs. 72% yield.
-
Boronic Acid : A 1.3:1 molar ratio of boronic acid to chloride minimizes homo-coupling.
Oxidative Ring Expansion of Triazine Derivatives
A novel pathway involves oxidative ring expansion of 1,2,3-triazines, as demonstrated in recent studies. Methyl 1,2,3-triazine-5-carboxylate undergoes reaction with 4-(trifluoromethoxy)benzamidine in the presence of NaIO₄, yielding the pyrimidine product via nitrogen extrusion.
Synthesis of Methyl 1,2,3-Triazine-5-carboxylate
Starting from N-aminopyrazole, oxidation with NaIO₄ in a biphasic CH₂Cl₂/H₂O system generates the triazine core in 81% yield. The reaction is complete within 2 hours at room temperature, highlighting its efficiency.
Amidination and Ring Expansion
Heating the triazine with 4-(trifluoromethoxy)benzamidine (1.5 equiv) in acetonitrile at 60°C for 3 hours induces cycloaddition, followed by spontaneous N₂ elimination. This one-pot process achieves a 76% yield, with purity >95% after silica gel chromatography.
Comparative Analysis of Methodologies
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Cyclocondensation | 78 | 97 | 12 | Simple, fewer steps |
| Suzuki-Miyaura Coupling | 88 | 98 | 4 | Modular, scalable |
| Oxidative Ring Expansion | 76 | 95 | 3 | Mild conditions, high atom economy |
The Suzuki-Miyaura method offers the highest yield and scalability, making it preferred for industrial applications. However, the oxidative route’s rapidity and low energy input render it advantageous for lab-scale synthesis.
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate undergoes various types of chemical reactions, including:
Substitution Reactions: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Oxidation and Reduction: The pyrimidine ring can undergo oxidation and reduction reactions under specific conditions.
Coupling Reactions: The compound can be involved in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate intermediates.
Solvents: Organic solvents like ethanol, toluene, or dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield biaryl compounds, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential neuroprotective and anti-neuroinflammatory properties.
Medicine: Investigated for its antiviral, anticancer, antioxidant, and antimicrobial activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the NF-kB inflammatory pathway and reduce the expression of endoplasmic reticulum stress markers . These actions contribute to its neuroprotective and anti-inflammatory effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects: Trifluoromethoxy vs. Other Groups
The trifluoromethoxy group (-OCF₃) is distinct from other substituents in its electronic and steric properties. For example:
- Chlorophenyl analogs: Methyl 2-(4-chlorophenyl)pyrimidine-4-carboxylate replaces -OCF₃ with -Cl. The chloro group is less lipophilic (Cl: +0.71 vs.
- Trifluoromethylpyridine derivatives : 2-(Trifluoromethyl)-pyridine-4-carboxaldehyde () shares a fluorinated substituent but on a pyridine ring. The aldehyde group increases reactivity compared to the ester, limiting its stability in biological systems .
Table 1: Substituent Impact on Key Properties
| Compound | Substituent | LogP (Predicted) | Electronic Effect | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | -OCF₃ | 2.8 | Strongly EWG | High |
| Methyl 2-(4-chlorophenyl)pyrimidine-4-carboxylate | -Cl | 2.1 | Moderately EWG | Moderate |
| 2-(Trifluoromethyl)-pyridine-4-carboxaldehyde | -CF₃ | 1.9 | EWG | Low (due to aldehyde) |
Ester Group Variations: Methyl vs. Ethyl
The choice of ester (methyl vs. ethyl) influences solubility and pharmacokinetics. Ethyl esters, as seen in compounds like Ethyl 2-(4-(trifluoromethoxy)phenyl)thiazole-4-carboxylate derivatives (), exhibit higher lipophilicity (e.g., compound 10h: ESI-MS m/z 564.2 [M+H]⁺ vs. target compound’s predicted m/z ~301 [M+H]⁺). Methyl esters generally offer better aqueous solubility, which may enhance bioavailability in drug design .
Q & A
Q. What are the standard synthetic routes for Methyl 2-[4-(Trifluoromethoxy)phenyl]pyrimidine-4-carboxylate, and which reaction conditions are critical for optimizing yield and purity?
The synthesis typically involves a multi-step approach, starting with condensation reactions between pyrimidine precursors and trifluoromethoxy-containing phenyl groups. Key steps include using polar aprotic solvents (e.g., DMSO) to enhance reaction efficiency and maintaining temperatures between 60–80°C to prevent intermediate decomposition. Catalysts like triethylamine facilitate amide bond formation. Purification via column chromatography with hexane/ethyl acetate gradients ensures >95% purity. Critical variables include pH control (6.5–7.5) and inert atmosphere maintenance to avoid side reactions .
Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound, and how should researchers interpret conflicting data?
High-resolution NMR (¹H, ¹³C, ¹⁹F) and X-ray crystallography are definitive for structural confirmation. Deuterated DMSO is preferred for NMR due to solubility constraints. Conflicting NOE correlations or crystallographic disorder require variable-temperature NMR and Hirshfeld surface analysis in SHELXL refinement. Mass spectrometry (HRMS-ESI) should confirm molecular ions within 3 ppm error .
Q. What experimental strategies are recommended for evaluating biological activity in enzyme inhibition studies?
Use fluorescence-based enzymatic assays with positive controls (e.g., kinase inhibitors) and dose-response curves (0.1–100 μM) in triplicate. Confirm target engagement via surface plasmon resonance (SPR) with pH 4.5 acetate buffer immobilization. For conflicting IC50 values, employ thermal shift analysis and molecular docking using AutoDock Vina with AMBER force fields .
Q. What are the key physicochemical properties influencing research applications, and how are these determined experimentally?
Critical properties include logP (2.8 ± 0.3), aqueous solubility (<0.1 mg/mL at pH 7.4), and thermal stability (>220°C decomposition). LogP is determined via shake-flask/HPLC-UV, solubility via co-solvent systems (PEG400/water), and stability via DSC (5°C/min under N₂). Phase diagrams are constructed using ProSim ternary plot software .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity across experimental models?
Standardize protocols across cell lines (HEK293, HepG2) with matched passage numbers. Perform pharmacokinetic profiling (Cmax, AUC₀–₂₄) and CRISPR knockouts to validate mechanisms. For in vivo/in vitro mismatches, conduct microsomal stability studies and develop PBPK models using GastroPlus® .
Q. What mechanistic approaches elucidate catalytic pathways in the compound’s synthesis?
Track intermediates via stopped-flow IR spectroscopy and map esterification pathways using ¹⁸O isotopic labeling. DFT calculations (B3LYP/6-311+G**) identify transition states, while deuterated analogs in cross-over experiments analyzed by GC-MS resolve mechanistic contradictions .
Q. How should polymorph screening be conducted, and which techniques differentiate crystalline forms?
Perform high-throughput crystallization in 96-well plates with 32 solvent systems (e.g., DMF/water). Characterize polymorphs via PXRD (Cu Kα, 2θ 5–40°), Raman spectroscopy (785 nm), and solid-state ¹³C NMR (CP-MAS at 15 kHz). Conflicting DSC thermograms require DVS analysis .
Q. What strategies optimize regioselectivity in derivatization reactions involving the pyrimidine ring?
Use directing groups (e.g., boronic esters) and Pd-catalyzed cross-coupling under microwave irradiation (100–120°C). Monitor regioselectivity via LC-MS with a C18 column (gradient elution: 0.1% formic acid in acetonitrile/water). Confirming outcomes requires 2D NMR (HSQC, HMBC) .
Q. Notes
- Methodological answers integrate synthesis, characterization, and validation protocols.
- Advanced questions focus on mechanistic studies, data reconciliation, and polymorphism.
- References align with evidence from crystallography (SHELX), synthesis protocols, and biological interaction studies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
